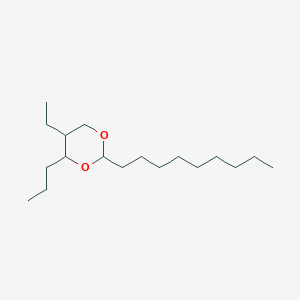
5-Ethyl-2-nonyl-4-propyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-nonyl-4-propyl-1,3-dioxane is an organic compound with the molecular formula C18H36O2 It belongs to the class of dioxanes, which are cyclic ethers with two oxygen atoms in a six-membered ring
Méthodes De Préparation
The synthesis of 5-Ethyl-2-nonyl-4-propyl-1,3-dioxane typically involves the cyclization of appropriate diols or the reaction of epoxides with alcohols under acidic or basic conditions. Industrial production methods may include:
Cyclization of Diols: This method involves the reaction of a diol with an acid catalyst to form the dioxane ring.
Epoxide Ring-Opening: This method involves the reaction of an epoxide with an alcohol in the presence of a catalyst to form the dioxane ring.
Analyse Des Réactions Chimiques
5-Ethyl-2-nonyl-4-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Applications De Recherche Scientifique
5-Ethyl-2-nonyl-4-propyl-1,3-dioxane has several applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: It can be used in the study of biological membranes and as a model compound for studying the behavior of cyclic ethers in biological systems.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-nonyl-4-propyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as drug delivery or polymer production.
Comparaison Avec Des Composés Similaires
5-Ethyl-2-nonyl-4-propyl-1,3-dioxane can be compared with other similar compounds, such as:
1,3-Dioxane,5-ethyl-2,4-dipropyl: This compound has a similar structure but with different substituents, leading to variations in its chemical and physical properties.
1,4-Dioxane: A simpler dioxane compound with different reactivity and applications.
Propriétés
Numéro CAS |
5416-60-4 |
|---|---|
Formule moléculaire |
C18H36O2 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
5-ethyl-2-nonyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C18H36O2/c1-4-7-8-9-10-11-12-14-18-19-15-16(6-3)17(20-18)13-5-2/h16-18H,4-15H2,1-3H3 |
Clé InChI |
VCCMLUUBOOTDDC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1OCC(C(O1)CCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


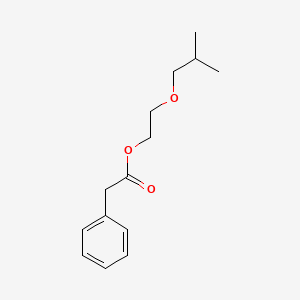



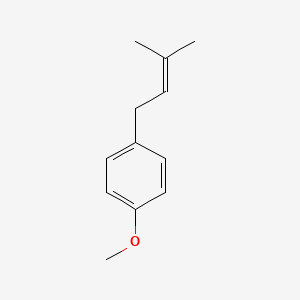
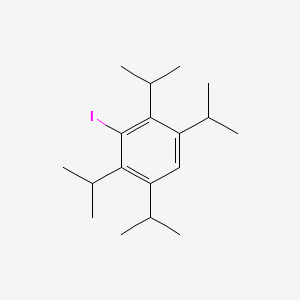
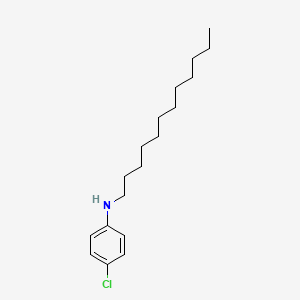

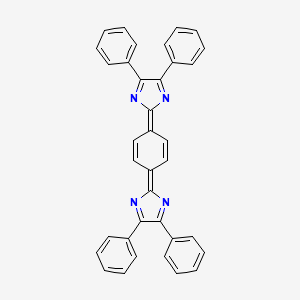
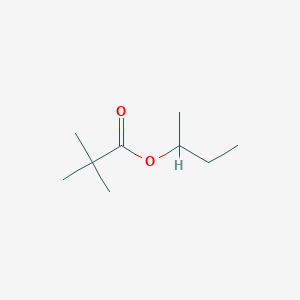
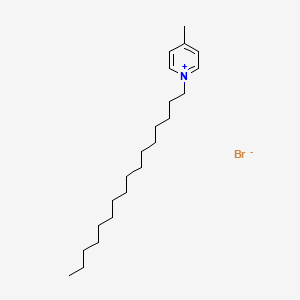
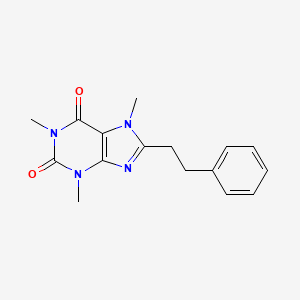
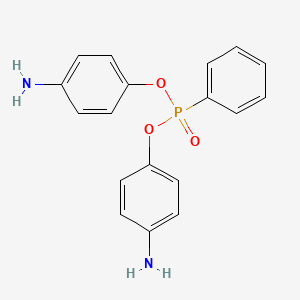
![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
